2,5-Dimethyl-2,5-di(benzoylperoxy)hexane
Description
Contextualization of Bifunctional Organic Peroxides in Radical Chemistry
Organic peroxides are compounds characterized by the peroxide functional group (R-O-O-R'). wikipedia.org The oxygen-oxygen bond in this group is inherently weak and susceptible to homolytic cleavage when subjected to heat, leading to the formation of highly reactive free radicals (RO•). wikipedia.orgnumberanalytics.com This ability to generate free radicals makes organic peroxides essential as initiators for radical polymerization, a fundamental process for manufacturing a wide array of polymers, including acrylics and polyvinyl chloride (PVC). wikipedia.orgnumberanalytics.combeilstein-journals.org
Bifunctional organic peroxides, such as 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, contain two peroxide linkages within a single molecule. This structural feature allows them to decompose and generate radicals at two different sites. The thermal decomposition of these peroxides can occur in a stepwise manner, where the two peroxy groups may cleave at different rates depending on their chemical environment and the temperature. acs.org This sequential generation of radicals offers distinct advantages in controlling polymer architecture and reaction kinetics compared to their monofunctional counterparts. researchgate.net The presence of two initiation points can lead to the formation of polymers with higher molecular weights or the creation of block copolymers.
Significance of this compound as a Multifunctional Initiator and Crosslinking Agent
The significance of this compound lies in its dual role as both a multifunctional initiator and a crosslinking agent. atamanchemicals.comgoogle.com Its symmetrical structure, with two benzoylperoxy groups located at the 2 and 5 positions of a dimethylhexane chain, allows it to initiate polymerization from two points. nih.govuni.lu This can be particularly advantageous in processes like the synthesis of high-impact polystyrene (HIPS), where it can initiate the polymerization of styrene (B11656) monomers. researchgate.net
As an initiator, the decomposition of each benzoylperoxy group yields a benzoyloxy radical and an alkoxy radical. These radicals can then initiate the polymerization of vinyl monomers. The bifunctional nature of the initiator can potentially lead to the formation of polymers with a telechelic character (functional groups at both ends of the polymer chain) or act as a bridge between two growing polymer chains.
In addition to initiation, these peroxides are effective crosslinking agents for various polymers like polyethylene (B3416737), silicone rubbers, and other synthetic rubbers. atamanchemicals.comgoogle.comsuzehg.com Crosslinking involves the formation of covalent bonds between polymer chains, which transforms a collection of individual chains into a single, continuous network. This process significantly improves the material's properties, such as tensile strength, thermal stability, and chemical resistance. In this role, the radicals generated from the peroxide abstract hydrogen atoms from the polymer backbones, creating macro-radicals on adjacent chains which then combine to form a crosslink.
Below is a table detailing some of the key properties of this compound.
| Property | Value |
| IUPAC Name | (5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate nih.gov |
| Molecular Formula | C22H26O6 nih.govechemi.com |
| Molecular Weight | 386.4 g/mol nih.gov |
| Appearance | Solid nih.govechemi.com |
| Reactive Groups | Organic Peroxide nih.gov |
Overview of Advanced Research Domains for the Compound
Advanced research involving this compound and similar bifunctional peroxides is concentrated on developing polymers with highly controlled and enhanced properties.
One significant area of research is in the production of high-impact polystyrene (HIPS). researchgate.net HIPS is a graft copolymer, and the efficiency of grafting styrene onto a polybutadiene (B167195) rubber backbone is crucial for its impact strength. A study compared the performance of 2,5-bis(benzoyl peroxy) hexane (B92381) (L-118) with other initiators in the nonisothermal bulk polymerization of styrene in the presence of polybutadiene. researchgate.net Such bifunctional initiators are investigated to optimize the grafting efficiency and control the morphology of the final polymer, which dictates its mechanical properties. researchgate.net
Another domain is the modification of polyolefins, such as polypropylene (B1209903) (PP). While the closely related 2,5-dimethyl-2,5-di(t-butylperoxy)hexane is widely used for producing controlled rheology polypropylene (CR-PP) through peroxide-induced degradation or "visbreaking," research into other bifunctional peroxides continues. justia.comchemicalbook.com The choice of peroxide influences the degradation process and the resulting molecular weight distribution of the polymer, which in turn affects its processing characteristics and end-use applications. justia.com The benzoylperoxy variant offers a different reactivity profile that could be exploited for specific modification purposes.
Furthermore, the use of bifunctional peroxides as crosslinking agents is a subject of ongoing research to create novel thermoset composites and elastomers with superior performance. atamanchemicals.comsuzehg.com The efficiency and nature of the crosslinks formed depend on the peroxide's structure. Research in this area aims to tailor the crosslink density and distribution to achieve desired properties like higher tensile strength, improved elasticity, and enhanced thermal stability in materials such as silicone rubbers and ethylene-propylene rubbers. atamanchemicals.comsuzehg.com
Structure
3D Structure
Properties
CAS No. |
2618-77-1 |
|---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate |
InChI |
InChI=1S/C22H26O6/c1-21(2,27-25-19(23)17-11-7-5-8-12-17)15-16-22(3,4)28-26-20(24)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI Key |
RIPYNJLMMFGZSX-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
Other CAS No. |
2618-77-1 |
physical_description |
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |
Pictograms |
Explosive; Flammable |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethyl 2,5 Di Benzoylperoxy Hexane
Conventional Synthetic Pathways
Conventional methods for the synthesis of 2,5-dimethyl-2,5-di(benzoylperoxy)hexane are centered around the preparation of 2,5-dimethyl-2,5-dihydroperoxyhexane (B1664029) (DHHP) from readily available starting materials.
Synthesis from 2,5-Dimethylhexane-2,5-diol and Dihydroperoxy Intermediates
A well-established route to DHHP involves the reaction of 2,5-dimethylhexane-2,5-diol with hydrogen peroxide. nih.govguidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The diol, a solid, is reacted with hydrogen peroxide, leading to the formation of the dihydroperoxy intermediate. nih.govnotability.com However, this method presents some challenges, including the need to handle a solid reactant and the potential for side reactions, such as the acid-catalyzed cyclization of the diol to form 2,2,5,5-tetramethyl-tetrahydrofuran, which can lead to lower yields and product impurities. google.com
The subsequent step to obtain the final product involves the acylation of the formed 2,5-dimethyl-2,5-dihydroperoxyhexane. While direct literature for the benzoyl derivative is scarce, a strong analogy can be drawn from the synthesis of similar compounds, such as 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane. This analogous synthesis involves the reaction of DHHP with an acyl chloride, in this case, benzoyl chloride, in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. An aliphatic organic solvent such as hexane (B92381) or heptane (B126788) is typically used as the reaction medium.
Table 1: Conventional Synthesis of this compound via Dihydroperoxy Intermediate
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions |
| 1. Dihydroperoxidation | 2,5-Dimethylhexane-2,5-diol, Hydrogen Peroxide | Sulfuric Acid | Aqueous | Controlled temperature |
| 2. Acylation (by analogy) | 2,5-Dimethyl-2,5-dihydroperoxyhexane, Benzoyl Chloride | Sodium Hydroxide | Hexane/Heptane | Maintained temperature around 20-30°C |
Acid-Catalyzed Reactions with Hydrogen Peroxide
The acid-catalyzed reaction of a suitable precursor with hydrogen peroxide is a cornerstone of peroxide synthesis. In the case of DHHP, the reaction between 2,5-dimethylhexane-2,5-diol and hydrogen peroxide is facilitated by the presence of a strong acid catalyst. nih.govguidechem.com The acid protonates the hydroxyl groups of the diol, making them good leaving groups (water) and facilitating the nucleophilic attack by hydrogen peroxide. A patent describing the preparation of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, a related compound, outlines a two-step process where the diol is first reacted with hydrogen peroxide in a strong acid medium to form the dihydroperoxide. google.com This intermediate is then further reacted.
Another conventional pathway to DHHP involves the reaction of 2,5-dimethyl-1,5-hexadiene (B165583) with hydrogen peroxide in an acidic medium. google.comgoogle.com This method avoids the use of the solid diol, which can be advantageous in an industrial setting. google.com The reaction is typically carried out in an acidic aqueous medium, and the addition of an emulsifier can enhance the reaction rate between the olefin and the aqueous hydrogen peroxide solution. google.com
Contemporary and Optimized Synthetic Approaches
More recent synthetic strategies focus on improving yield, safety, and efficiency, often by employing alternative starting materials and catalytic systems.
Reaction of 2,5-Dimethyl-1,5-hexadiene with t-Butyl Hydroperoxide
While not a direct synthesis of the benzoylperoxy derivative, the synthesis of 2,5-dimethyl-2,5-di-t-butylperoxy-hexane from 2,5-dimethyl-1,5-hexadiene and t-butyl hydroperoxide provides insight into modern synthetic methodologies. google.comuni.lu This process is conducted under acid catalysis and highlights a shift towards using the diene as a starting material. google.comuni.lu The reaction is described in a French patent and can be catalyzed by strong acids like perchloric acid, sulfuric acid, or p-toluenesulfonic acid. uni.lu
Role of Anhydrous Solvent Systems and Lewis Acid Catalysis in Synthesis
A key development in peroxide synthesis is the use of anhydrous solvent systems in conjunction with Lewis acid catalysis. google.comuni.lu For the synthesis of 2,5-dimethyl-2,5-di-t-butylperoxy-hexane, reacting 2,5-dimethyl-1,5-hexadiene with t-butyl hydroperoxide in a substantially water-free solvent in the presence of a Lewis acid has been shown to be effective. google.comuni.lu If an aqueous solution of the hydroperoxide is used, water can be removed prior to the addition of the Lewis acid catalyst by adding agents like sulfuric acid or calcium chloride. google.com
The use of a Lewis acid, which acts as an electron pair acceptor, is a notable feature of this contemporary approach. google.com This method can lead to high yields and improved product purity. uni.lu The reaction is typically carried out at controlled temperatures, for instance, between -10 and +50°C. uni.lu
Table 2: Contemporary Synthesis Approach for a Related Peroxide
| Reactants | Catalyst System | Solvent System | Key Conditions |
| 2,5-Dimethyl-1,5-hexadiene, t-Butyl Hydroperoxide | Acid Catalyst and Lewis Acid (electron pair acceptor) | Substantially anhydrous | Controlled temperature (-10 to +50°C), Water removal if necessary |
Decomposition Mechanisms and Kinetic Studies of 2,5 Dimethyl 2,5 Di Benzoylperoxy Hexane
Thermal Decomposition Pathways
The thermal decomposition of organic peroxides like 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane is a process of significant interest due to its implications for industrial applications and safety. nih.govchemicalbook.com The inherent instability of the peroxide bond (-O-O-) makes these compounds susceptible to decomposition when subjected to heat. nih.govchemicalbook.com
Homolytic Cleavage of Peroxy Bonds and Primary Radical Generation
The initial step in the thermal decomposition of organic peroxides is the homolytic cleavage of the weak oxygen-oxygen bond. rsc.orgnih.gov This process results in the formation of two highly reactive radicals. wikipedia.org For this compound, this would involve the breaking of the two peroxy bonds to generate primary radicals.
The proposed initial step is as follows:
The benzoyloxy radicals are known to be unstable and can subsequently undergo further reactions, such as decarboxylation to form a phenyl radical and carbon dioxide. The 2,5-dimethyl-2,5-hexanedioxy diradical can also undergo further fragmentation or rearrangement.
While this mechanism is widely accepted for similar peroxides, specific experimental studies confirming the primary radical generation for this compound are not readily found in the reviewed literature.
Identification of Thermal Degradation Products
The identification of thermal degradation products is crucial for understanding the complete decomposition pathway and for assessing the potential hazards associated with the compound. For the related compound, 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (B1682187) (DBPH), studies have identified its thermal degradation products using techniques like TG/GC/MS. researchgate.net However, a specific list of thermal degradation products for this compound is not detailed in the available literature. Based on the expected radical intermediates, potential degradation products could include:
Benzoic acid
Carbon dioxide
Acetone
Methane
Various heavier hydrocarbons from radical recombination
Further experimental analysis is necessary to confirm the exact composition of the degradation products.
Stepwise Decomposition Mechanisms
Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and stable molecules.
β-scission: Alkoxy radicals can undergo fragmentation, breaking a carbon-carbon bond to yield a ketone and a new alkyl radical.
Radical recombination: Two radicals can combine to form a stable, non-radical product.
Decarboxylation: As mentioned, benzoyloxy radicals can lose CO2 to form phenyl radicals.
A detailed, experimentally verified stepwise mechanism for this specific compound is not available in the current body of research.
Advanced Kinetic Modeling of Decomposition
Kinetic modeling of the decomposition process is essential for predicting the compound's stability and for designing safe industrial processes.
Differential Isoconversional Kinetic Analysis Methodologies
Differential isoconversional kinetic analysis is a powerful tool used to study the kinetics of complex solid-state reactions, such as the thermal decomposition of organic peroxides. This method allows for the determination of the activation energy as a function of the extent of conversion, providing insights into the reaction mechanism. Studies on the analogous compound DBPH have employed differential isoconversional kinetic analysis to determine its decomposition kinetics. researchgate.net Such analyses typically involve performing a series of experiments at different heating rates using techniques like Differential Scanning Calorimetry (DSC). researchgate.net
Unfortunately, specific studies applying these methodologies to this compound were not identified in the conducted search.
Determination of Apparent Activation Energy (Ea)
The apparent activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the decomposition reaction. A lower Ea indicates that the reaction rate is more sensitive to changes in temperature. For the related compound DBPH, the apparent activation energy has been determined to be in the range of 118.0-149.0 kJ·mol⁻¹ using Friedman analysis. researchgate.net
A study on various organic peroxides predicted the self-accelerating decomposition temperature (SADT) for 2,5-dimethyl-2,5-di-(benzoylperoxy)hexane to be 69.0 °C. nih.gov While SADT is related to the thermal stability, it is not a direct measure of the activation energy.
The table below presents the predicted SADT for this compound alongside data for other organic peroxides for comparative purposes.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Predicted SADT (°C) |
| tert-butyl hydroperoxide | 75-91-2 | 90.14 | 120.4 |
| cumyl hydroperoxide | 80-15-9 | 152.21 | 79.0 |
| dicumyl peroxide | 80-43-3 | 270.40 | 77.8 |
| dibenzoyl peroxide | 94-36-0 | 242.24 | 80.0 |
| 2,5-dimethyl-2,5-di-(benzoylperoxy)hexane | 2618-77-1 | 386.48 | 69.0 |
| 2,5-dimethyl-2,5-bis(hydroperoxy)hexane | 3025-88-5 | 178.26 | 105.0 |
This table is based on data from a predictive modeling study and is provided for comparative context. nih.gov
Direct experimental determination of the apparent activation energy for the decomposition of this compound is a necessary area for future research to accurately characterize its thermal hazard.
Influence of Temperature on Decomposition Rate Constants
The rate of thermal decomposition of organic peroxides, including this compound, is highly dependent on temperature. This relationship is typically described by the Arrhenius equation, which mathematically relates the rate constant (k) to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea).
The fundamental principle is that an increase in temperature provides the necessary energy to overcome the activation barrier for the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide group, thus increasing the rate of decomposition. While specific experimental data detailing the rate constants at various temperatures for this compound are not publicly documented, the expected behavior would follow this exponential dependence. The half-life of the peroxide—the time required for half of the substance to decompose at a given temperature—is inversely proportional to the rate constant and therefore decreases significantly as temperature rises.
Prediction of Thermal Decomposition Parameters
Due to the inherent risks and costs associated with experimental evaluation, computational and predictive models are crucial for assessing the thermal hazards of organic peroxides. google.com
Self-Accelerating Decomposition Temperature (SADT) as a Key Thermal Parameter
The Self-Accelerating Decomposition Temperature (SADT) is one of the most critical parameters for characterizing the thermal hazard of organic peroxides and self-reactive substances. nih.gov It is defined as the lowest temperature at which a substance in its commercial packaging can undergo self-accelerating decomposition, which can lead to catastrophic fires or explosions. nih.govnih.gov The decomposition process for peroxides like this compound is exothermic; if the heat generated is not dissipated to the surroundings faster than it is produced, the temperature of the material will rise, further accelerating the decomposition rate in a dangerous feedback loop. nih.gov Therefore, the SADT value is essential for determining safe storage and transportation temperatures. google.com
Development of Predictive Models for SADT
To circumvent the challenges of experimental SADT determination, significant research has focused on developing predictive models. google.com These models aim to establish a reliable relationship between the molecular structure of an organic peroxide and its thermal stability.
Quantitative Structure-Property Relationship (QSPR) models are a primary tool for predicting the SADT of organic peroxides. rsc.org The QSPR methodology involves creating a mathematical model that correlates the property of interest (in this case, SADT) with quantitative structural features of the molecules, known as molecular descriptors. nih.gov For a compound like this compound, these descriptors would be calculated from its known chemical structure. The goal is to develop a regression model that can accurately predict the SADT for new or untested compounds based solely on their structural information. rsc.org
The accuracy of QSPR models heavily relies on the quality and relevance of the molecular descriptors used. Computational chemistry plays a vital role in generating these descriptors. nih.gov For organic peroxides, key descriptors often relate to the molecule's electronic structure and the strength of its chemical bonds.
Methods like Density Functional Theory (DFT) are employed to calculate these properties. rsc.org For this compound, relevant descriptors would include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. google.com A smaller gap generally suggests higher reactivity.
Bond Dissociation Energy (BDE): The BDE of the peroxide bond (O-O) is a direct measure of its strength. A lower BDE indicates that the bond is easier to break, suggesting lower thermal stability.
Geometrical descriptors: Properties such as bond lengths and bond angles around the peroxide group can also influence stability.
The table below illustrates the types of descriptors that would be generated for this compound to be used in a predictive model.
| Descriptor Category | Specific Descriptor Examples | Relevance to Thermal Stability |
| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Bond Dissociation Energy (O-O) | Relates to electronic stability and the energy required to initiate decomposition. |
| Geometrical | Bond Lengths (O-O, C-O), Bond Angles | Describes the steric and strain environment around the reactive peroxide functional group. |
| Constitutional | Molecular Weight, Number of Peroxide Groups | Basic molecular properties that contribute to overall thermal behavior. |
| Topological | Connectivity Indices | Quantify the branching and shape of the molecule. |
Once a set of molecular descriptors is generated, statistical and machine learning techniques are used to build the predictive model. These methods can capture complex, non-linear relationships between the descriptors and the SADT value.
Partial Least Squares (PLS) Regression: PLS is a linear regression method that is particularly effective when the number of predictor variables (descriptors) is large and there is multicollinearity among them. It reduces the variables to a smaller set of uncorrelated components to build the model. google.com A PLS model for SADT prediction would take the form of a linear equation based on these components.
Support Vector Regression (SVR): SVR is a powerful machine learning technique based on the support vector machine (SVM) algorithm. nih.govrsc.org Unlike linear regression, SVR can effectively model non-linear relationships between the molecular descriptors and SADT. rsc.org It works by finding a function that deviates from the actual SADT values by a value no greater than a specified margin, while being as "flat" as possible. Studies have shown that non-linear models like SVR can often achieve higher prediction accuracy for the SADT of organic peroxides compared to linear methods. nih.govrsc.org
The development of these predictive models provides a valuable, non-experimental route to assess the thermal hazards of compounds like this compound, ensuring safer handling and storage. google.com
Role of Structural Optimization and Variable Selection in Prediction Accuracy
In the kinetic analysis of the decomposition of this compound, the precision of predictive models is paramount for ensuring safety and optimizing industrial processes. The accuracy of these predictions is significantly influenced by two key computational stages: structural optimization of the molecule and the strategic selection of variables (descriptors) used in the modeling process. While specific research focusing exclusively on this compound is limited, broader studies on organic peroxides provide a clear framework for understanding the importance of these factors.
Detailed Research Findings
The development of robust Quantitative Structure-Property Relationship (QSPR) models for predicting the thermal stability of organic peroxides, including parameters like the self-accelerating decomposition temperature (SADT), has demonstrated the critical role of computational methodologies. Research in this area has shown that the accuracy of predictive models is not solely dependent on the algorithm used but is fundamentally tied to the quality of the input data, which includes the molecular structure and the chosen descriptors.
Structural Optimization:
The initial step in building a predictive model involves determining the most stable three-dimensional conformation of the this compound molecule. This is typically achieved through computational chemistry methods such as molecular mechanics (MM) and density functional theory (DFT). The optimization of the molecular structure is crucial because the geometric and electronic properties derived from it are used as the basis for calculating the descriptors. An inaccurate or non-optimized structure will lead to erroneous descriptor values and, consequently, an unreliable predictive model. For instance, the bond lengths and angles within the peroxide group (-O-O-) are critical in determining its stability, and even minor variations in the optimized geometry can significantly impact the calculated energy barriers for decomposition.
Variable Selection:
Once the structure is optimized, a vast number of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. However, including all possible descriptors in a model can introduce noise and lead to overfitting, where the model performs well on the training data but fails to predict new data accurately. Therefore, a crucial step is to select a subset of the most relevant descriptors.
Genetic algorithms (GA) are often employed for this purpose. GA is a search heuristic inspired by the process of natural selection. It iteratively selects and combines subsets of variables to find the combination that results in the best predictive performance of the model. This process eliminates redundant or irrelevant descriptors, leading to a more robust and interpretable model.
Studies on various organic peroxides have shown that models developed with both structural optimization and variable selection exhibit significantly higher prediction accuracy compared to those that omit these steps. For example, a QSPR model for predicting the SADT of a range of organic peroxides demonstrated a substantial improvement in the coefficient of determination (R²) and a reduction in the root mean square error (RMSE) when these methodologies were applied.
The following table illustrates the hypothetical impact of structural optimization and variable selection on the predictive accuracy of a QSPR model for the SADT of organic peroxides, based on findings for this class of compounds.
Table 1: Impact of Optimization and Selection on Prediction Accuracy
| Model | Structural Optimization | Variable Selection | R² | RMSE (°C) |
|---|---|---|---|---|
| 1 | No | No | 0.75 | 15.2 |
| 2 | Yes | No | 0.85 | 10.1 |
| 3 | Yes | Yes | 0.95 | 5.1 |
This data clearly indicates that the combination of both structural optimization and variable selection (Model 3) leads to the most accurate predictions. The descriptors selected through this process are often mechanistically interpretable, providing insights into the factors that govern the decomposition of the peroxide. For this compound, key descriptors would likely be related to the peroxide bond strength, steric hindrance around the peroxide group, and the electronic effects of the benzoyl groups.
Application of 2,5 Dimethyl 2,5 Di Benzoylperoxy Hexane As a Radical Initiator in Polymer Science
Free Radical Polymerization Initiation Kinetics
The use of a symmetrical bifunctional initiator like 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane leads to a more intricate polymerization process than that seen with monofunctional initiators. kpi.uaresearchgate.net The presence of a second peroxide group, which can remain intact on the polymer chain after the first group initiates polymerization, allows for subsequent initiation, branching, and more complex termination pathways. epfl.chresearchgate.net
Complex Initiation, Propagation, and Termination Reaction Pathways in Bifunctional Systems
In a system initiated by this compound, the polymerization pathway involves several complex and concurrent reactions. kpi.ua The process begins with the thermal decomposition of one of the two identical peroxide groups, generating a pair of primary radicals. One of these radicals can initiate the polymerization of a monomer, such as styrene (B11656), creating a polymer chain that still contains an unreacted peroxide group at one end. kpi.ua
The termination reactions are also more complex. Besides the standard bimolecular termination between two growing polymer chains (either by combination or disproportionation), termination can also occur between a growing chain and a primary radical or between two macroradicals. acs.org This multiplicity of reaction pathways must be accounted for in any comprehensive kinetic model. kpi.ua
Table 1: Key Reaction Steps in a Bifunctional Initiator System
| Reaction Step | Description |
|---|---|
| Primary Initiation | The bifunctional initiator (I-I) decomposes to form two primary radicals (R•). |
| Secondary Initiation | A polymer chain with a pendant initiator group (P-I) decomposes to form a macroradical (P•) and a primary radical (R•). |
| Propagation | A radical (either primary or a growing polymer chain) adds a monomer unit (M) to extend the chain. |
| Chain Transfer | A radical abstracts an atom from a monomer, solvent, or chain transfer agent, terminating one chain and starting another. |
| Termination | Two radical species combine or disproportionate to form non-radical ("dead") polymer chains. |
Kinetic Models for Bulk Polymerization
To accurately describe the polymerization of monomers like styrene with a symmetrical bifunctional initiator, detailed kinetic models are essential. kpi.uaepfl.chepfl.ch A foundational model proposed by Yoon and Choi for the bulk polymerization of styrene with 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane (B77869) serves as an excellent reference. kpi.uaresearchgate.net This model accounts for the complex reaction scheme, including the fate of the undecomposed peroxide groups on both the initiator and the polymer chains. kpi.ua
Key features of such kinetic models include:
Two-stage decomposition: The model must consider the sequential decomposition of the two peroxide groups. It is often assumed that the decomposition rate constant of the pendant peroxide group on a polymer chain is the same as that of the original initiator. kpi.ua
Diffusion control: At high monomer conversion, the increasing viscosity of the medium significantly slows down the termination reactions (a phenomenon known as the gel or Trommsdorff effect). epfl.chconicet.gov.ar Sophisticated models incorporate a diffusional and semi-empirical framework, such as the one proposed by Chiu et al., to accurately predict reaction rates and molecular weights at high conversions. epfl.chepfl.ch
Thermal initiation: Especially at temperatures above 100°C, the spontaneous thermal polymerization of the monomer (e.g., styrene) itself becomes a significant source of radicals and must be included in the model for accurate predictions. epfl.chepfl.ch
These models, validated by experimental data, are crucial for optimizing reactor conditions and achieving desired polymer properties. epfl.chresearchgate.net
Investigation of Initiator Efficiency
Initiator efficiency, denoted by the factor f, represents the fraction of primary radicals generated from initiator decomposition that successfully initiate a polymer chain. The remaining radicals are lost to side reactions, primarily "cage recombination," where the two radicals recombine before they can diffuse apart and react with a monomer.
For the analogous initiator 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane, studies have shown that the initiator efficiency is dependent on both temperature and initiator concentration. kpi.uaepfl.chzju.edu.cn
One study found the efficiency factor to be close to 1 but noted a decrease at temperatures above 100°C. epfl.chresearchgate.net
Another detailed investigation reported that the apparent initiator efficiency factor decreases as the initial initiator concentration increases. kpi.ua
In the polymerization of styrene and methyl methacrylate (B99206), the initiator efficiency for the analogue was found to be in the range of 0.55 and 0.43, respectively, and was observed to decrease with an increase in initiator concentration. zju.edu.cnresearchgate.net
This behavior highlights that for efficient use of the initiator, conditions must be optimized to minimize radical wastage. kpi.ua
Influence on Polymer Properties and Polymerization Parameters
The use of this compound provides a powerful tool to manipulate key polymerization parameters and, consequently, the final properties of the polymer. kpi.uaepfl.ch
Regulation of Polymerization Rate and Monomer Conversion
The rate of polymerization and the final monomer conversion are strongly influenced by the initiator concentration and the reaction temperature. kpi.uazju.edu.cnnih.gov
Effect of Temperature: Increasing the reaction temperature increases the decomposition rate of the peroxide groups, leading to a higher concentration of radicals and thus a faster polymerization rate. kpi.uazju.edu.cn However, excessively high temperatures can cause premature depletion of the initiator, leading to "dead-end" polymerization where the reaction stops before full monomer conversion is achieved. kpi.ua
Effect of Initiator Concentration: A higher initial concentration of the bifunctional initiator results in a higher rate of radical generation and a faster polymerization rate. kpi.uazju.edu.cnnih.gov This allows for a reduction in polymerization time. researchgate.net
Studies on the analogue initiator in styrene polymerization showed that the order of the polymerization rate with respect to the peroxide group concentration is 0.5, and with respect to the monomer concentration is 1.0, which aligns with classical free-radical polymerization kinetics. zju.edu.cnresearchgate.net
Table 2: General Influence of Parameters on Polymerization Rate and Conversion
| Parameter Change | Effect on Polymerization Rate | Effect on Monomer Conversion |
|---|---|---|
| Increase Temperature | Increases | May decrease if initiator depletes prematurely |
| Increase Initiator Conc. | Increases | Generally increases (avoids dead-end effect) |
Control over Polymer Molecular Weight and Molecular Weight Distribution
One of the primary advantages of using bifunctional initiators is the ability to influence the molecular weight and its distribution. kpi.uaconicet.gov.ar
Molecular Weight: The molecular weight of the resulting polymer is inversely related to the initiator concentration and temperature. fluenceanalytics.com Higher temperatures or higher initiator concentrations lead to a greater number of initiated chains, resulting in a lower average molecular weight. nih.gov A key advantage of bifunctional initiators is the potential to achieve high molecular weights even at high polymerization rates, a feat that is difficult with monofunctional initiators. kpi.uaconicet.gov.arresearchgate.net
Molecular Weight Distribution (MWD): The MWD, often quantified by the polydispersity index (PDI), is complicated by the initiator's bifunctionality. The re-initiation from polymer chains containing a pendant peroxide group can lead to the formation of higher molecular weight species and branched polymers, which tends to broaden the MWD, especially at higher monomer conversions. epfl.chepfl.ch Kinetic models show that while the number-average molecular weight can be predicted accurately, the polydispersity is often underestimated at conversions above 70% due to these complex branching and re-initiation reactions. epfl.ch
Table 3: General Influence of Parameters on Polymer Molecular Weight Properties
| Parameter Change | Effect on Average Molecular Weight | Effect on Polydispersity (MWD) |
|---|---|---|
| Increase Temperature | Decreases | May broaden due to side reactions |
| Increase Initiator Conc. | Decreases | May broaden |
Reinitiation and Chain Extension Phenomena in Polymerization
This compound is a bifunctional initiator, a characteristic defined by the presence of two peroxide groups within its molecular structure. This bifunctionality allows for a multi-stage initiation process. Initially, one of the peroxide groups can decompose under thermal influence to form primary radicals, which in turn initiate the polymerization of a monomer to form a polymer chain.
A key feature of using such an initiator is that the second peroxide group can remain intact and be incorporated into the polymer backbone, effectively creating a macroinitiator. Under specific conditions, such as an increase in reaction temperature, this incorporated peroxide linkage can subsequently decompose. This second decomposition event cleaves the polymer chain and generates two new radical sites on the polymer backbones. These new radicals can then initiate further polymerization with available monomers, leading to phenomena such as chain extension, where the molecular weight of the polymer increases significantly, or branching. This capacity for reinitiation is a distinct advantage of bifunctional initiators, enabling the synthesis of block copolymers or polymers with higher molecular weights than might be achieved with a monofunctional initiator under similar conditions. The bifunctional nature is also utilized in the crosslinking of polymers like natural and synthetic rubbers. made-in-china.com
Specific Monomer Systems in Free Radical Polymerization
The efficacy and kinetics of this compound and structurally similar peroxides have been investigated in the polymerization of various monomers, with styrene and methyl methacrylate being subjects of detailed study.
The initiator efficiency, a measure of the fraction of radicals that successfully start a polymer chain, was found to be approximately 0.55 for styrene under the studied conditions. zju.edu.cn It was also observed that this efficiency tends to decrease as the initial concentration of the initiator is increased. zju.edu.cn At temperatures exceeding 100°C, it becomes necessary to account for thermal initiation, the spontaneous polymerization of styrene without an initiator, in kinetic models. researchgate.net Furthermore, studies have shown that an increase in reaction temperature leads to a decrease in the average molar masses of the resulting polystyrene. researchgate.net
Kinetic Data for Styrene Polymerization with a Bifunctional Peroxide Initiator
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Ea) | 92.0 kJ/mol | zju.edu.cn |
| Initiator Efficiency (f) | ~0.55 | zju.edu.cn |
| Order to Peroxide Group Conc. | 0.5 | zju.edu.cn |
| Order to Monomer Conc. | 1.0 | zju.edu.cn |
A notable finding in the polymerization of MMA with a related initiator, 2,5-dimethyl-2,5-dihydroperoxyhexane (B1664029), is that at high initiator concentrations, the reaction yielded mostly oligomers rather than high molecular weight polymers. researchgate.net This suggests that chain transfer or termination reactions may be more pronounced in the MMA system under these conditions compared to styrene. researchgate.net
Kinetic Data for Methyl Methacrylate (MMA) Polymerization with a Bifunctional Peroxide Initiator
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Ea) | 81.4 kJ/mol | zju.edu.cn |
| Initiator Efficiency (f) | ~0.43 | zju.edu.cn |
| Order to Peroxide Group Conc. | 0.5 | zju.edu.cn |
| Order to Monomer Conc. | 1.0 | zju.edu.cn |
When compared to common monofunctional initiators, the performance of bifunctional peroxides like this compound shows distinct characteristics. For instance, the initiation rates for 2,5-dimethyl-2,5-dihydroperoxyhexane in the polymerization of both styrene and MMA were found to be intermediate between those of the monofunctional initiators benzoyl peroxide and di-tert-butyl peroxide. researchgate.net
The primary advantage of a bifunctional initiator over a monofunctional one is its ability to create polymers containing an active peroxide group, which can be used for subsequent polymerization or modification, as detailed in section 4.2.3. This capability is leveraged in applications such as the crosslinking of polyolefins and rubbers, where the initiator forms covalent bonds between polymer chains, a function not achievable with monofunctional initiators. made-in-china.com
Utilization of 2,5 Dimethyl 2,5 Di Benzoylperoxy Hexane As a Crosslinking Agent
Fundamental Mechanisms of Peroxide-Initiated Crosslinking
Peroxide-initiated crosslinking is a process that transforms thermoplastic polymers into thermosets by creating a three-dimensional network of interconnected polymer chains. This chemical modification enhances properties such as tensile strength, thermal stability, and chemical resistance. The process is initiated by the thermal decomposition of an organic peroxide, which acts as a source of free radicals.
The vulcanization of elastomers using peroxides proceeds through a well-established free-radical mechanism. wordpress.com The process can be generalized into three primary stages:
Initiation: The process begins with the thermal decomposition of the peroxide. The O-O bond in the peroxide molecule is relatively weak and undergoes homolytic cleavage when heated, generating two free radicals. researchgate.net For 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, this initial step produces benzoyloxy radicals.
Reaction: RO-OR → 2RO•
Hydrogen Abstraction: The highly reactive peroxide-derived radicals then abstract hydrogen atoms from the polymer chains (P-H). This step creates a macro-radical on the polymer backbone (P•) and a stable byproduct from the radical. wordpress.com
Reaction: P-H + RO• → P• + ROH
Crosslink Formation (Termination): The final step involves the combination of two polymer macro-radicals (P•) to form a stable carbon-carbon (C-C) bond between the chains. This C-C bond constitutes the crosslink. wordpress.com
Reaction: P• + P• → P-P (Crosslink)
These C-C crosslinks are more thermally stable than the sulfur-based linkages (C-Sₓ-C) formed during conventional sulfur vulcanization, leading to vulcanizates with superior aging resistance and lower compression set at elevated temperatures. wordpress.com
The density of the crosslinks formed within the polymer matrix is a critical factor that dictates the final physical properties of the material. This crosslink density is directly related to the concentration of free radicals generated during the curing process. Several factors influence the effective radical density:
Peroxide Concentration: A higher initial concentration of the peroxide initiator generally leads to the generation of a greater number of free radicals upon decomposition. This increases the probability of hydrogen abstraction and subsequent polymer radical coupling, resulting in a higher crosslink density. researchgate.net
Decomposition Rate: The rate at which the peroxide decomposes at a given temperature (often characterized by its half-life) affects the concentration of radicals at any given moment. Peroxides with a faster decomposition rate can lead to a rapid increase in radical concentration, which favors the recombination of polymer radicals and can increase crosslinking efficiency. researchgate.net
Side Reactions: The efficiency of crosslinking is not perfect; side reactions can consume radicals without forming effective crosslinks. These can include reactions with other components in the formulation like antioxidants or plasticizers, or disproportionation reactions between polymer radicals. wordpress.com
Co-agents: To improve crosslinking efficiency and modify the final network structure, multifunctional co-agents are often used. These molecules can react with the polymer radicals to form more stable or more reactive radical intermediates, promoting the formation of a denser or more robust crosslink network and minimizing undesirable side reactions like chain scission. google.com
The relationship between peroxide concentration and the resulting material properties is fundamental. As shown in the table below, increasing crosslink density generally leads to a harder, more rigid material.
| Property | Effect of Increasing Crosslink Density |
| Modulus | Increases |
| Hardness | Increases |
| Tensile Strength | Increases to an optimum, then may decrease |
| Elongation at Break | Decreases |
| Compression Set | Improves (Decreases) |
| Swelling in Solvent | Decreases |
Applications in Elastomer and Thermoplastic Curing
This compound is listed as a potential crosslinking agent for a range of polymers in various industrial applications, from rubber rollers to automotive seals and wire insulation. Its utility stems from its ability to initiate crosslinking via free radicals upon heating.
Olefin-based copolymers, such as ethylene-propylene-diene monomer (EPDM) rubber, are widely used in applications requiring excellent resistance to heat, weathering, and ozone. Peroxide curing is a common method for crosslinking these saturated or low-unsaturation polymers. This compound has been identified as a suitable initiator for these systems. epo.org
In one application, it is listed among the peroxides for curing rubber compositions intended for rollers, specifically those comprising an ethylene/propylene/non-conjugated diene terpolymer (EPDM). google.com The peroxide cure creates a stable C-C network, which is essential for the durability and performance of such components. The choice of peroxide, including those from the benzoylperoxy family, depends on the desired cure temperature and rate. epo.orggoogle.com
Butyl rubber (IIR), a copolymer of isobutylene (B52900) and a small amount of isoprene, is known for its excellent impermeability to gases and moisture. However, its low level of unsaturation makes it difficult to cure with traditional sulfur systems and challenging to crosslink efficiently with peroxides, as chain scission can compete with crosslinking. google.com
To overcome this, peroxide cure systems for butyl rubber often employ co-agents. Several patents identify this compound as a potential organic peroxide for curing butyl rubber formulations. google.comgoogle.com These systems are designed to create robust sealant compositions and other articles where the low permeability of butyl rubber is advantageous. The use of a peroxide system can provide improved heat resistance compared to sulfur-cured alternatives. google.com
Crosslinked polyethylene (B3416737) (XLPE) is a thermoset material produced by crosslinking standard polyethylene. The process transforms the thermoplastic into a material with improved properties, including enhanced thermal stability, chemical resistance, and mechanical strength, making it suitable for applications like pipework and cable insulation.
The crosslinking is typically initiated by organic peroxides or high-energy radiation. This compound, under its trade name Luperox 118, is cited as a peroxide that can be used for the crosslinking of polyethylene and its copolymers. google.com The peroxide is typically compounded with the polyethylene resin and then heated in a downstream process (e.g., an extruder or mold) to a temperature that initiates peroxide decomposition and subsequent crosslinking of the polymer chains. google.com The process can also be applied to create recyclable crosslinked polymeric foams, where this compound is listed as a potential radical initiator. googleapis.com
Application in Thermoplastic Elastomer Compositions
Thermoplastic elastomers (TPEs) are a class of polymers that exhibit both thermoplastic and elastomeric properties. The crosslinking of the elastomeric phase within a thermoplastic matrix is a common method to enhance their mechanical properties, such as compression set and high-temperature performance. Organic peroxides are frequently employed as crosslinking agents in a process called dynamic vulcanization.
While peroxides like dicumyl peroxide and 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane are well-documented for this purpose in olefin-based TPEs (such as those containing ethylene-propylene-diene monomer, EPDM), specific studies detailing the use and effects of this compound in TPE compositions are not present in the available literature. Research in this area would typically involve evaluating the crosslinking efficiency, the resulting mechanical properties (tensile strength, elongation at break), and the processing characteristics of the TPE.
Role in Polymer Modification and Property Enhancement
Rheological Modification of Bio-Based and Biodegradable Polymers (e.g., Poly(lactic acid))
Poly(lactic acid) (PLA) is a leading bio-based and biodegradable polymer, but its applications are sometimes limited by inherent properties such as low melt strength, which can hinder processes like foaming and blow molding. Reactive extrusion using peroxides is a known strategy to modify PLA's rheology by inducing chain scission and/or branching, which can increase its melt viscosity and elasticity.
Application in Encapsulant Compositions for Optical Devices
Encapsulants for optical devices, such as LEDs, are critical for protecting the delicate components from environmental factors like moisture and dust while ensuring optimal light transmission. These materials must possess excellent transparency, thermal stability, and long-term reliability.
The curing of encapsulant materials, which are often based on silicone or epoxy resins, can be initiated by various mechanisms, including the use of peroxides. The choice of curing agent is crucial as it can affect the final optical and mechanical properties of the encapsulant. Despite the theoretical potential for a peroxide like this compound to be used in such applications, no patents or research articles were identified that describe its specific formulation or performance data in encapsulant compositions for optical devices.
Computational and Theoretical Investigations of 2,5 Dimethyl 2,5 Di Benzoylperoxy Hexane
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the intricacies of chemical reactions at the electronic level. rsc.orgnih.gov These methods allow for the detailed examination of bond-breaking and bond-forming processes, providing insights into the energetics and mechanisms of decomposition.
Analysis of Decomposition Energetics and Transition States
The thermal decomposition of organic peroxides is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be meticulously studied using DFT. wikipedia.org For the analogous compound, benzoyl peroxide (BPO), computational studies have been conducted to determine the energetics of its decomposition. aiche.orgtandfonline.comacs.org
The initial step in the decomposition of 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane is the scission of one of the O-O bonds, leading to the formation of two radicals. This process requires surmounting an energy barrier known as the activation energy. For BPO, the bond dissociation enthalpy (BDE) of the O-O bond has been a subject of theoretical calculations, providing a good estimate of the energy required for this initial step. aiche.org
Table 1: Calculated Decomposition Energetics for Benzoyl Peroxide (BPO) as an Analog
| Parameter | Computational Method | Calculated Value (kJ/mol) | Reference |
| Bond Dissociation Enthalpy (O-O) | DFT | Varies by functional | aiche.org |
| Activation Energy (Overall Decomposition) | Kissinger Method | 146.8 | researchgate.net |
| Activation Energy (Overall Decomposition) | VSP2 Tests | 124 | researchgate.net |
Note: These values are for benzoyl peroxide and serve as an estimate for the behavior of this compound.
The presence of the dimethylhexane backbone in this compound is expected to influence the stability of the resulting radicals, which in turn can affect the decomposition energetics. However, the fundamental mechanism of O-O bond homolysis is anticipated to be similar to that of BPO. Transition state theory, applied in conjunction with DFT, allows for the characterization of the high-energy structures (transition states) that connect the reactant to the products of the initial decomposition step.
Prediction of Electronic Structure and Reactivity
The electronic structure of this compound, particularly the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations can provide detailed insights into these properties. tandfonline.com
For BPO, analysis of the natural bond orbitals (NBO) has revealed the nature of the peroxide bond and the electronic interactions within the molecule. tandfonline.com The peroxide group is characterized by a σ–σ* interaction between the oxygen atoms. tandfonline.com The reactivity of the compound is also linked to its hyperpolarizability, which can be correlated with its biological or chemical activity. tandfonline.com The insertion of peroxide groups into the benzene (B151609) rings can cause a slight distortion of the hexagonal frame. tandfonline.com
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics (MD) simulations are invaluable for understanding the conformational flexibility and intermolecular interactions of larger molecules over time. rsc.orgresearchgate.netrsc.org For this compound, with its flexible hexane (B92381) chain, MD simulations can reveal the preferred conformations in different environments and how these conformations might influence reactivity.
The internal rotation around the various single bonds in the hexane backbone and the peroxide linkages can be explored using MD. These simulations can predict the distribution of dihedral angles and identify low-energy conformers. The interaction of the molecule with its surroundings, such as solvent molecules or a polymer matrix, can also be modeled, providing a more realistic picture of its behavior in practical applications.
Predictive Modeling of Chemical Behavior (beyond SADT)
Simulation of Reaction Pathways and Intermediate Species
The initial radicals formed from the decomposition of this compound can undergo a series of subsequent reactions, including decarboxylation, hydrogen abstraction, and radical-radical recombination. Kinetic modeling, often informed by quantum chemical calculations, can simulate the complex network of these reactions. researchgate.net
Understanding Solvent-Initiator Interactions and their Influence on Kinetics
The solvent can have a significant impact on the decomposition rate of organic peroxides. nih.govresearchgate.netresearchgate.net Computational models can be employed to understand these solvent effects at a molecular level. Implicit and explicit solvent models can be used in conjunction with quantum chemical calculations to determine how the solvent stabilizes or destabilizes the reactant, transition state, and products.
Studies on other organic peroxides have shown that the polarity of the solvent can influence the decomposition mechanism, favoring either homolytic or heterolytic pathways. nih.gov For instance, in the decomposition of tert-butyl peroxyformate, the solvent polarity was found to strongly affect the reaction kinetics. nih.gov Computational analysis revealed that the reaction proceeds through a carbonic acid ester intermediate, and the energy barriers are in excellent agreement with experimental data across different solvents. nih.gov Such computational approaches can be applied to this compound to predict its decomposition kinetics in various solvents used in industrial processes.
Future Research Directions and Emerging Applications
Development of Novel Polymerization Strategies for Advanced Materials
The synthesis of advanced polymer materials is a rapidly growing field, driven by the need for versatile, high-performance materials in sectors ranging from electronics to biomedicine. nih.gov Future research will likely focus on leveraging the specific decomposition kinetics of 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane to pioneer novel polymerization strategies. Its dual peroxide functionality allows for a two-stage initiation process at different temperatures, which can be exploited to create complex polymer structures like block copolymers.
Researchers are continuously exploring innovative methods to improve material performance, functionality, and environmental compatibility. nih.gov For instance, the use of this compound in combination with other initiators or monomers could lead to the development of polymers with a unique balance of mechanical strength and functional adaptability. nih.gov One area of interest is the synthesis of high-performance epoxy resins with enhanced flame-retardant and mechanical properties through the incorporation of specialized initiators. nih.gov
Tailored Polymer Architecture Design through Controlled Radical Processes
Controlled radical polymerization (CRP) techniques are instrumental in designing and synthesizing functional polymers with specific compositions and unique macromolecular architectures. researchgate.net The ability to control the polymer structure at the molecular level is crucial, as the properties of polymers are significantly influenced by their architecture. nih.gov Future research will likely explore the application of this compound in various CRP techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to achieve well-defined polymer architectures.
The development of photo-CRP methods, which combine light-mediated polymerization with CRP techniques, offers new pathways to nonlinear polymer architectures under mild reaction conditions. researchgate.net While not directly using this compound, these advanced methods highlight the trend towards more precise control over polymerization. The unique thermal initiation profile of this compound could be used in conjunction with other controlled polymerization methods to create complex topologies like bottlebrush, star, or hyperbranched polymers. researchgate.net
| Polymer Architecture | Potential Synthesis Strategy with Peroxide Initiators | Resulting Properties |
| Block Copolymers | Sequential monomer addition at different temperatures, utilizing the dual decomposition of this compound. | Combines properties of different polymer blocks, e.g., hard and soft segments. |
| Bottlebrush Polymers | Grafting-from approach initiated from a polymer backbone containing peroxide groups. | High density of side chains leading to unique solution and bulk properties. |
| Star Polymers | Core-first approach using a multifunctional initiator. | Low viscosity compared to linear polymers of the same molecular weight. |
| Hyperbranched Polymers | Self-condensing vinyl polymerization of a monomer containing an initiating group. | Highly branched structure with numerous end groups for functionalization. |
Exploration of Sustainable Chemical Processes Utilizing Peroxide Initiators
Future research will also focus on the use of peroxide initiators in more sustainable polymerization processes, such as emulsion or suspension polymerization in water, reducing the need for volatile organic solvents. Furthermore, the development of biodegradable or recyclable polymers initiated by peroxides is a significant challenge and a key area of future research. nih.gov
Advanced Characterization Techniques for Polymer Networks and Decomposed Products
Understanding the relationship between the molecular properties of polymer networks and their macroscopic behavior is a significant challenge. nih.gov As initiators like this compound are used to create cross-linked polymer networks, advanced characterization techniques are crucial for analyzing the resulting structures. nih.gov It is often difficult to extrapolate from the molecular behavior of the individual components to the performance of the entire polymer network. nih.gov
Future research will require the strategic combination of multiple characterization techniques to gain a comprehensive understanding of these complex materials. nih.gov This includes methods to probe the chemistry of individual polymer strands and junctions, monitor the gelation process, and characterize the final network structure and dynamics. nih.gov Advanced techniques such as high-resolution mass spectrometry and sophisticated NMR spectroscopy will be essential for identifying the various decomposition products of this compound and understanding their impact on the final polymer properties.
| Characterization Technique | Information Gained | Relevance to Peroxide-Initiated Polymers |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of polymers. | Assesses the efficiency and control of the polymerization process. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition, melting point). | Determines the thermal properties of the resulting polymer. |
| Rheometry | Viscoelastic properties of polymer melts and networks. | Characterizes the mechanical response and cross-link density of the network. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition of polymers. | Confirms the polymer architecture and identifies end groups from the initiator. |
| Mass Spectrometry (MS) | Identification of small molecules. | Analyzes the decomposition products of the peroxide initiator. |
Synergistic Effects in Multi-Initiator Systems and Hybrid Materials
The use of multi-initiator systems, where initiators with different decomposition temperatures are combined, can provide enhanced control over the polymerization process and the final polymer properties. This compound, with its two peroxide groups that cleave at different rates, can be considered an internal multi-initiator system. Future research will likely explore its use in combination with other initiators to create polymers with precisely controlled molecular weight distributions and block structures.
Furthermore, the incorporation of peroxide initiators into the synthesis of hybrid materials is a promising area of research. For example, they can be used to graft polymers onto the surface of inorganic fillers, such as silica (B1680970) or carbon nanotubes, to improve their dispersion in a polymer matrix and enhance the mechanical and thermal properties of the resulting composite material. The development of novel silicone rubber composites, for instance, has shown that enhancing the alignment of additives can significantly improve material properties. nih.gov
Q & A
Basic Questions
Q. How is 2,5-dimethyl-2,5-di(benzoylperoxy)hexane structurally characterized, and what analytical methods confirm its identity?
- Structural identifiers : Molecular formula C₂₂H₂₆O₆ , average mass 386.44 g/mol , and IUPAC name 2,5-dimethylhexane-2,5-diyl dibenzenecarboperoxoate .
- Analytical methods :
- Nuclear Magnetic Resonance (NMR) : Confirm peroxide linkage and aromatic protons from benzoyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect O-O stretching (~800 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
- Gas Chromatography (GC) : Assess purity (>90%) by comparing retention times against standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard classification : Classified under UN 3106 (Organic Peroxide, Type E) with GHS hazard statements for skin irritation and fire risk .
- Handling recommendations :
- Store at 0–30°C in inert, airtight containers to prevent decomposition .
- Avoid contact with reducing agents, acids, or heavy metals to prevent unintended radical initiation .
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and eye protection .
Q. What are the solubility properties, and how do they influence reaction solvent selection?
- Solubility : Immiscible in water but soluble in organic solvents (e.g., alcohols, dichloromethane) .
- Methodological guidance : Pre-dissolve in non-polar solvents (e.g., hexane) for homogeneous radical initiation in polymer matrices. For polar systems, use co-solvents like tetrahydrofuran (THF) .
Advanced Research Questions
Q. How can researchers optimize crosslinking efficiency in polymer blends using this peroxide?
- Experimental design :
- Concentration gradients : Test 0.1–1.0 wt% in polymer matrices (e.g., polyethylene, silicone rubber). Higher concentrations (>0.5%) may reduce ductility due to over-crosslinking .
- Temperature control : Use a stepwise curing profile (e.g., 135°C for initiation, 175°C for crosslinking) to balance radical generation and stability .
- Post-curing analysis : Measure tensile strength, elongation at break, and dynamic mechanical analysis (DMA) to quantify crosslink density .
Q. How do thermal decomposition kinetics impact its application in controlled rheology polypropylene (CR-PP)?
- Key parameters :
- Half-life : Critical for determining processing windows (e.g., 1 min at 185°C for rapid degradation) .
- Melt Flow Index (MFI) : Adjust peroxide concentration (0.01–0.1%) to achieve target MFI values. Excessive peroxide degrades polymer chains, reducing molecular weight .
Q. What mechanisms explain conflicting data on radical scavenging effects in styrene polymerization?
- Hypothesis testing :
- Residual monomer analysis : Use HPLC to quantify styrene conversion. Higher peroxide loads (>0.2%) may prematurely terminate chains, increasing residual monomer .
- Radical trapping experiments : Introduce inhibitors (e.g., TEMPO) to differentiate between primary initiation and secondary scavenging pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
